molecular formula C19H24FN3O2S B2959041 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 1049437-89-9

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2959041
CAS No.: 1049437-89-9
M. Wt: 377.48
InChI Key: JHMYCTLOWFWWIA-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a fluorophenyl group and an ethyl chain linked to a phenylmethanesulfonamide moiety. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which are then deprotected and further reacted to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process . These methods allow for the scalable and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where the fluorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorophenyl group.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide
  • N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide
  • N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide

Uniqueness

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to certain biological targets and improve its metabolic stability compared to similar compounds with different substituents .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2S/c20-18-6-8-19(9-7-18)23-14-12-22(13-15-23)11-10-21-26(24,25)16-17-4-2-1-3-5-17/h1-9,21H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMYCTLOWFWWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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